

Structural Elucidation & Spectroscopic Profiling: 4-Acetoxy-3'-methylbenzophenone[1]

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Compound of Interest

Compound Name: 4-Acetoxy-3'-methylbenzophenone

CAS No.: 52981-07-4

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Molecular Architecture & Synthesis Context

Compound Identity:

- IUPAC Name: (4-acetyloxyphenyl)-(3-methylphenyl)methanone[1]
- Molecular Formula:
- Molecular Weight: 254.28 g/mol
- Exact Mass: 254.0943

Structural Logic: The molecule consists of two distinct aromatic systems linked by a carbonyl bridge (benzophenone core).[1]

- Ring A (4-Acetoxy): A para-substituted ring containing an electron-withdrawing ester group. [1] This ring typically exhibits an AA'BB' splitting pattern in NMR.[1]

- Ring B (3'-Methyl): A meta-substituted ring (tolyl group).[1] This ring exhibits a more complex ABCD splitting pattern due to the asymmetry introduced by the methyl group at the 3-position.[1]

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthesis is critical for identifying potential spectroscopic impurities.[1] The primary route involves Friedel-Crafts acylation or Fries rearrangement.[1]



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Figure 1: Synthetic pathway highlighting the acetylation step which introduces the diagnostic ester signals.

Infrared Spectroscopy (IR): The "Dual Carbonyl" Signature

The most immediate diagnostic feature of this molecule is the presence of two distinct carbonyl signals.[1] The ester carbonyl appears at a significantly higher frequency than the ketone carbonyl due to the inductive effect of the ester oxygen and the conjugation of the ketone.

Experimental Expectations (KBr/Neat):



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Validation Check: If you observe a single broad carbonyl peak around 1700

, your sample may be hydrolyzed (mixture of phenol and acetic acid) or the resolution is insufficient.

Mass Spectrometry (MS): Fragmentation Logic

The mass spectrum provides confirmation of the molecular weight and the connectivity of the substituents.

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (

): m/z 254

Fragmentation Pathway

The fragmentation is dominated by alpha-cleavage at the ketone bridge and the loss of ketene from the acetate group (a characteristic rearrangement for phenolic acetates).



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Figure 2: Primary fragmentation pathways.[1] The loss of ketene (42 Da) is diagnostic for the acetoxy group.

Key Diagnostic Ions:

- m/z 254: Parent peak ().[1]
- m/z 212: Base peak candidate.[1] Represents the loss of ketene () to form the radical cation of 4-hydroxy-3'-methylbenzophenone.[1]
- m/z 119: The 3-methylbenzoyl cation ().[1] This confirms the methyl is on the ring not carrying the acetate.[1]
- m/z 43: Acetyl cation (), confirming the presence of the acetate.
- m/z 91: Tropylium ion (derived from the tolyl group).[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

This is the definitive tool for establishing the regiochemistry (position of the methyl group relative to the ketone).

H NMR (400 MHz,)

The spectrum is divided into three regions: The aromatic zone (complex), the acetate methyl, and the tolyl methyl.



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Differentiation Strategy:

- Ring A (Acetoxy): Look for the symmetric AA'BB' pattern (two doublets with "roofing" effect) at 7.85 and 7.22 ppm.[1]
- Ring B (Tolyl): Look for the singlet-like peak at ~7.65 ppm (H-2').[1] This proton is isolated from strong ortho-coupling (only weak meta-coupling exists), confirming the meta substitution pattern.[1]

C NMR (100 MHz,)



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Experimental Protocols

Sample Preparation for NMR[1][3]

- Solvent: Use Chloroform-d (, 99.8% D) containing 0.03% TMS as an internal standard.[1]
- Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (common with acetoxy derivatives due to trace hydrolysis), filter through a small plug of glass wool into the NMR tube.[1]
- Acquisition: Standard proton parameters (16 scans, 1s relaxation delay). For C, ensure sufficient scans (typically >512) to resolve the quaternary carbonyl carbons.

Sample Preparation for IR[1][5]

- Method: KBr Pellet (Gold Standard) or ATR (Attenuated Total Reflectance).[1]
- KBr Protocol: Grind 1-2 mg of sample with ~100 mg of dry KBr powder. Press into a transparent disc.
- Note: Ensure KBr is dry; moisture will create a broad OH band at 3400 that can obscure overtone bands.[1]

References

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